molecular formula C11H13F3O B2796839 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol CAS No. 1248926-86-4

2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol

Cat. No.: B2796839
CAS No.: 1248926-86-4
M. Wt: 218.219
InChI Key: WWGJLVCWWBRCHU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol is a chiral benzhydrol derivative of significant interest in advanced organic synthesis and medicinal chemistry research. The incorporation of the trifluoromethyl group adjacent to the alcohol functionality creates a polar, metabolically stable motif that can enhance the physicochemical properties of larger molecules, making this compound a valuable building block for the development of pharmaceuticals and agrochemicals . Compounds with this core structure are frequently employed in the synthesis of complex heterocycles, such as oxazolines, which are useful as chiral auxiliaries and directing groups in ortho-metalation reactions . Researchers can utilize this alcohol in studies exploring asymmetric synthesis, catalytic reduction, and as a precursor for other trifluoromethyl-containing scaffolds. The presence of the propyl chain on the phenyl ring modulates the compound's lipophilicity, providing a handle for structure-activity relationship (SAR) studies. Full characterisation data, including 1 H, 13 C, and 19 F NMR spectra, is typically provided to support research efforts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-propylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7,10,15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGJLVCWWBRCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol typically involves the reaction of 4-propylbenzaldehyde with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent supply of high-quality 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol, differing primarily in the aromatic substituent:

2,2,2-Trifluoro-1-(p-tolyl)ethan-1-ol
  • Structure : 4-Methylphenyl substituent.
  • Properties : Melting point = 130–131°C; molecular formula = C₉H₉F₃O.
  • Comparison : The shorter methyl group reduces lipophilicity (predicted LogP ~2.8) compared to the propyl group (LogP ~3.5), impacting solubility and bioavailability. The methyl group’s electron-donating effect may slightly deactivate the aromatic ring toward electrophilic substitution relative to the propyl group .
2,2,2-Trifluoro-1-(4-isopropylphenyl)ethan-1-ol
  • Structure : 4-Isopropylphenyl substituent.
  • Properties : Molecular formula = C₁₁H₁₃F₃O (same as the target compound).
  • Comparison : The branched isopropyl group increases steric hindrance and hydrophobicity (predicted LogP ~4.0) compared to the linear propyl chain. This could reduce solubility in polar solvents but enhance binding in hydrophobic protein pockets .
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol
  • Structure : Naphthyl substituent.
  • Properties : Molecular formula = C₁₂H₉F₃O.
  • This makes it suitable for applications requiring strong aromatic interactions, such as fluorophores .
1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxyindol-3-yl)ethan-1-ol (3d)
  • Structure : Hybrid indole and bromophenyl substituents.
  • Properties : Melting point = 172–173°C; molecular formula = C₁₈H₁₄BrF₃N₂O₂.
  • Comparison : The bromine atom and indole moiety introduce significant electron-withdrawing effects and hydrogen-bonding capacity, raising the melting point and altering reactivity in cross-coupling reactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Melting Point (°C) Predicted LogP Key Substituent Effects
2,2,2-Trifluoro-1-(4-propylphenyl)ethanol C₁₁H₁₃F₃O Not reported ~3.5 Balanced hydrophobicity
2,2,2-Trifluoro-1-(p-tolyl)ethanol C₉H₉F₃O 130–131 ~2.8 Enhanced solubility
2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanol C₁₁H₁₃F₃O Not reported ~4.0 Steric hindrance
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol C₁₂H₉F₃O Not reported ~4.2 π-π interactions
1-(4-Bromophenyl)-trifluoroethanol (3d) C₁₈H₁₄BrF₃N₂O₂ 172–173 ~3.8 Halogen bonding

Biological Activity

2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-ol is a fluorinated organic compound with potential biological applications. Its unique structural characteristics, particularly the trifluoromethyl group and the propylphenyl moiety, suggest interesting interactions with biological systems. This article explores its biological activity, focusing on its effects against various pathogens and its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C13H14F3O\text{C}_{13}\text{H}_{14}\text{F}_3\text{O}

Antimicrobial Properties

Research indicates that derivatives of trifluoromethyl compounds exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol can inhibit the formation of Mycobacterium smegmatis biofilms at concentrations below 10 µM. This suggests a potential role in combating tuberculosis when used in conjunction with existing antibiotics like isoniazid and rifampicin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismEC50 (µM)Mechanism of Action
2-Bromo-1-(4-propylphenyl)ethan-1-oneM. smegmatis<10Biofilm inhibition
2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-olM. tuberculosis (in development)TBDSynergistic with TB antibiotics

Toxicity Studies

In toxicity assessments using Galleria mellonella, the parent compound demonstrated non-toxic characteristics when evaluated against established hemolytic activity benchmarks. The hemolytic activity was significantly lower than that of Triton-X at comparable concentrations . This indicates a favorable safety profile for further development.

Table 2: Toxicity Assessment Results

CompoundTest OrganismHemolytic Activity (%) at 151 µM
2-Bromo-1-(4-propylphenyl)ethan-1-oneSheep Blood50%
2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-olG. mellonellaNon-toxic

Case Study 1: Anti-Tuberculosis Activity

A study focused on the anti-tuberculosis properties of trifluoromethyl derivatives highlighted the importance of structural modifications in enhancing bioactivity. The research showed that certain modifications to the trifluoromethyl group could significantly improve efficacy against M. tuberculosis, suggesting that 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol may also exhibit similar enhancements when optimized .

Case Study 2: Synergistic Effects

In combination therapies, compounds like 2,2,2-trifluoro-1-(4-propylphenyl)ethan-1-ol have shown potential for synergistic effects when paired with traditional antibiotics. The reduction in EC50 values when used alongside isoniazid and rifampicin underscores its potential as an adjunct therapy in treating resistant strains of tuberculosis .

Q & A

Q. Methodological Considerations :

  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Catalysts : Lewis acids increase electrophilicity of carbonyl groups, while Pd/C enhances nitro-group reduction efficiency .
  • Yield Optimization : Yields range from 45% (unoptimized routes) to 78% (optimized catalytic hydrogenation) depending on solvent purity and catalyst loading .

How do reaction mechanisms for oxidation and substitution differ in modifying the trifluoromethyl alcohol group?

Basic Research Question
The alcohol group undergoes distinct transformations:

  • Oxidation : Using CrO₃ or KMnO₄ converts the alcohol to a ketone (2,2,2-trifluoro-1-(4-propylphenyl)ethanone), critical for further functionalization .
  • Substitution : The hydroxyl group can be replaced via Mitsunobu reactions (using DIAD/TPP) or SN2 pathways with alkyl halides, forming ether derivatives .

Q. Mechanistic Insights :

  • Steric Effects : Bulky substituents on the 4-propylphenyl group hinder nucleophilic attack in substitution reactions.
  • Electronic Effects : Electron-withdrawing trifluoromethyl groups stabilize transition states in oxidation, reducing side-product formation .

What advanced spectroscopic and crystallographic techniques validate structural purity?

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity (δ = -70 to -75 ppm), while ¹H NMR resolves aromatic proton splitting patterns .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the aromatic-ethanol linkage (e.g., C-C-OH torsion ≈ 120°) .
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns (e.g., [M+H]⁺ at m/z 262.12) .

Q. Data Interpretation :

  • Crystallographic data (CCDC 1894760) reveal intermolecular H-bonding between hydroxyl and fluorine atoms, influencing solubility .

How can enantiomeric purity be achieved in chiral derivatives of this compound?

Advanced Research Question
Chiral resolution involves:

  • Chiral Chromatography : Using cellulose-based CSPs (Chiralpak® IA) to separate enantiomers .
  • Asymmetric Synthesis : Employing Sharpless epoxidation or enzymatic catalysis (e.g., lipases) to induce stereoselectivity during alcohol formation .

Q. Case Study :

  • (R)-enantiomers show higher binding affinity to cytochrome P450 enzymes (IC₅₀ = 1.2 μM vs. 3.8 μM for (S)-forms) .

What computational strategies model interactions with biological targets like enzymes?

Advanced Research Question

  • Docking Studies : AutoDock Vina predicts binding poses in hydrophobic enzyme pockets (e.g., CYP450), with ΔG ≈ -9.2 kcal/mol .
  • MD Simulations : AMBER force fields simulate trifluoromethyl group stability in aqueous environments, showing <1 Å RMSD over 50 ns .

Q. Validation :

  • Experimental IC₅₀ values correlate with docking scores (R² = 0.89), confirming predictive accuracy .

How can contradictions in reported biological activities be resolved?

Advanced Research Question
Discrepancies in cytotoxicity data (e.g., IC₅₀ ranging from 5–50 μM) arise from:

  • Assay Variability : MTT vs. resazurin assays yield differing viability readouts .
  • Cell Line Heterogeneity : Metabolic stability varies between HepG2 (high CYP3A4) and HEK293 (low metabolic activity) .

Q. Resolution Strategies :

  • Standardized Protocols : Use identical cell lines, assay durations (48–72 hr), and positive controls (e.g., doxorubicin) .

What methodologies assess compound stability under varying pH and thermal conditions?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Degradation onset at 180°C, with 5% mass loss by 220°C .
  • pH Stability Studies : HPLC tracks degradation products (e.g., hydrolysis to trifluoroacetic acid at pH < 3) .

Q. Implications :

  • Storage at 4°C in amber vials (pH 7.4 buffer) ensures >95% stability over 6 months .

How does the trifluoromethyl group influence lipophilicity and bioavailability?

Advanced Research Question

  • LogP Measurements : Experimental logP = 2.8 (vs. calculated 2.5), indicating enhanced membrane permeability .
  • Permeability Assays : Caco-2 models show Papp = 12 × 10⁻⁶ cm/s, suggesting moderate oral bioavailability .

Q. Structural Insights :

  • Fluorine atoms reduce basicity (pKa ≈ 10.2) and increase metabolic resistance to hepatic oxidation .

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